molecular formula C11H14ClF2NO B13510824 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride

1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B13510824
M. Wt: 249.68 g/mol
InChI Key: HGLABPQMFZVPRL-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride is a synthetic compound known for its unique chemical structure and properties It is a member of the cathinone class of compounds, which are known for their stimulant effects

Preparation Methods

The synthesis of 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Difluoromethyl)benzaldehyde and methylamine.

    Condensation Reaction: The first step involves a condensation reaction between 4-(Difluoromethyl)benzaldehyde and methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride involves its interaction with molecular targets in the body. It is believed to act primarily on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and mood elevation. The compound’s effects on molecular pathways are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.

Comparison with Similar Compounds

1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride can be compared with other similar compounds, such as:

    Methcathinone: Both compounds belong to the cathinone class and share similar stimulant effects, but differ in their chemical structure and potency.

    Ephedrine: While ephedrine is a naturally occurring compound with stimulant properties, this compound is synthetic and has a different mechanism of action.

    Mephedrone: Another synthetic cathinone, mephedrone, shares structural similarities but differs in its pharmacological profile and effects.

Properties

Molecular Formula

C11H14ClF2NO

Molecular Weight

249.68 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]-2-(methylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C11H13F2NO.ClH/c1-7(14-2)10(15)8-3-5-9(6-4-8)11(12)13;/h3-7,11,14H,1-2H3;1H

InChI Key

HGLABPQMFZVPRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C(F)F)NC.Cl

Origin of Product

United States

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